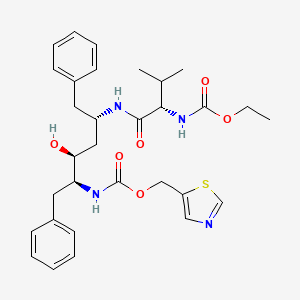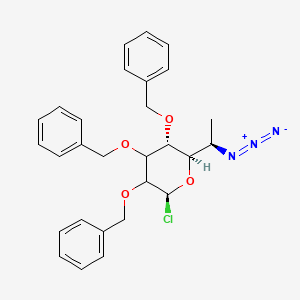![molecular formula C30H32N2O7Si B13860890 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) typically involves multiple stepsThe final step involves the esterification of the hydroxyl groups with 4-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog used as a DNA synthesis probe.
2’-Deoxy-5-iodouridine: Used in similar applications but has different reactivity due to the presence of an iodine atom.
Uniqueness
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies .
Eigenschaften
Molekularformel |
C30H32N2O7Si |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[2,4-dioxo-5-(2-trimethylsilylethynyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C30H32N2O7Si/c1-19-6-10-21(11-7-19)28(34)37-18-25-24(39-29(35)22-12-8-20(2)9-13-22)16-26(38-25)32-17-23(14-15-40(3,4)5)27(33)31-30(32)36/h6-13,17,24-26H,16,18H2,1-5H3,(H,31,33,36)/t24-,25+,26+/m0/s1 |
InChI-Schlüssel |
FDKOXQWIFHEWKM-JIMJEQGWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)

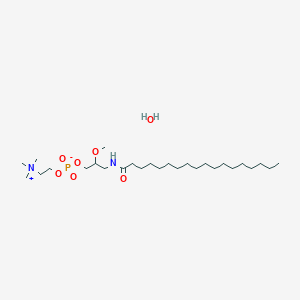
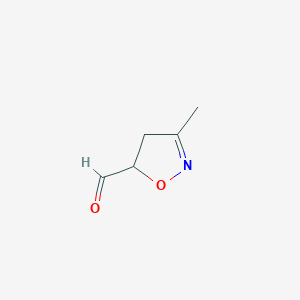
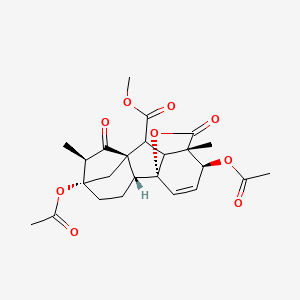
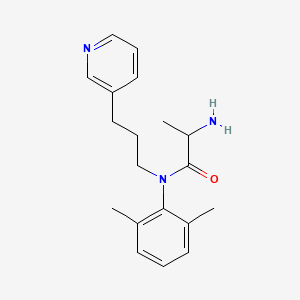
amine Hydrochloride](/img/structure/B13860843.png)


![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
